![molecular formula C9H9F3O2 B1435744 3-Ethoxy-5-(trifluoromethyl)phenol CAS No. 1881320-95-1](/img/structure/B1435744.png)
3-Ethoxy-5-(trifluoromethyl)phenol
Overview
Description
“3-Ethoxy-5-(trifluoromethyl)phenol” is a chemical compound with the molecular formula C9H9F3O2. It is a derivative of phenol, where the hydrogen atom at the 3rd position of the phenol ring is replaced by an ethoxy group and the hydrogen atom at the 5th position is replaced by a trifluoromethyl group .
Synthesis Analysis
The synthesis of “3-Ethoxy-5-(trifluoromethyl)phenol” and its derivatives often involves the use of boronic acids . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for the nucleophilic substitution by a fluoride .Molecular Structure Analysis
The molecular structure of “3-Ethoxy-5-(trifluoromethyl)phenol” consists of a phenol ring with an ethoxy group (C2H5O) attached at the 3rd position and a trifluoromethyl group (CF3) attached at the 5th position . The molecular weight of this compound is 206.16 g/mol.Scientific Research Applications
Comprehensive Analysis of 3-Ethoxy-5-(trifluoromethyl)phenol Applications
3-Ethoxy-5-(trifluoromethyl)phenol is a chemical compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields:
Pharmaceutical Research: This compound is utilized in the synthesis of various pharmaceutical agents. Its trifluoromethyl group is particularly valuable due to its ability to influence the biological activity of molecules. For example, it can be used in the development of new antiglaucoma agents .
Agrochemical Development: The trifluoromethyl group in this compound is a common feature in agrochemicals. It can be used to create pesticides and herbicides with enhanced efficacy and stability, contributing to crop protection strategies .
Material Science: In material science, 3-Ethoxy-5-(trifluoromethyl)phenol can be involved in the synthesis of polymers and coatings that require specific fluorinated phenolic structures to achieve desired properties such as resistance to solvents and thermal stability.
Analytical Chemistry: This compound may serve as a standard or reagent in chromatographic analysis and mass spectrometry. Its unique structure allows for the precise detection and quantification of similar compounds in complex mixtures .
Safety and Hazards
The safety data sheet for a similar compound, “3-Ethoxy-5-(trifluoromethyl)benzeneboronic acid”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation .
Biochemical Pathways
It’s plausible that the compound could influence pathways related to carbon–carbon bond formation, given its potential use in suzuki–miyaura cross-coupling reactions .
Result of Action
Its potential use in suzuki–miyaura cross-coupling reactions suggests that it may play a role in facilitating the formation of carbon–carbon bonds .
Action Environment
It’s known that the success of suzuki–miyaura cross-coupling reactions, in which this compound may be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
3-ethoxy-5-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-2-14-8-4-6(9(10,11)12)3-7(13)5-8/h3-5,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUHJLXZHLDEFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-5-(trifluoromethyl)phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.